molecular formula C10H19ClN2O B1471571 (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride CAS No. 2204587-46-0

(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride

Cat. No. B1471571
CAS RN: 2204587-46-0
M. Wt: 218.72 g/mol
InChI Key: OBYWYVUSBJSQPH-UHFFFAOYSA-N
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Description

3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride (3-APCP) is a synthetic compound that has been used in a variety of scientific research applications. 3-APCP is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study GABA-related processes in laboratory experiments. It has been used as a tool to study the effects of GABAergic compounds on the central nervous system, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of GABAergic compounds on the central nervous system, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has also been used to study the effects of GABAergic compounds on the cardiovascular system, as well as its potential therapeutic applications in the treatment of cardiovascular diseases.

Mechanism of Action

(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride acts as an agonist at GABA-A receptors, which are the primary sites of action for GABAergic compounds. It binds to the GABA-A receptor and activates the receptor, resulting in the opening of chloride channels and the influx of chloride ions into the cell. This leads to hyperpolarization of the cell membrane, which in turn leads to an inhibitory effect on the cells.
Biochemical and Physiological Effects
The effects of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride on the central nervous system are mediated by its agonist activity at GABA-A receptors. The activation of these receptors results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This can lead to a variety of physiological effects, including sedation, anxiolysis, and anticonvulsant activity.

Advantages and Limitations for Lab Experiments

The main advantage of using (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in laboratory experiments is that it is a synthetic compound that can be synthesized from readily available starting materials. This makes it relatively easy and inexpensive to obtain. Additionally, it has a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABAergic compounds on the central nervous system.
However, there are also some limitations to using (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in laboratory experiments. For example, it has a relatively short half-life, meaning that it is not suitable for long-term experiments. Additionally, it is not approved for human use, so its safety and efficacy in humans cannot be guaranteed.

Future Directions

There are a number of potential future directions for the use of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in scientific research. These include further studies on its effects on the central nervous system and its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research could be done on its effects on the cardiovascular system, as well as its potential therapeutic applications in the treatment of cardiovascular diseases. Finally, further research could be done on its use as a tool to study the effects of GABAergic compounds on other systems in the body, such as the immune system.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclopentylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYWYVUSBJSQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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